Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15708480
InChI: InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10-
SMILES:
Molecular Formula: C16H12O2S
Molecular Weight: 268.3 g/mol

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-

CAS No.:

Cat. No.: VC15708480

Molecular Formula: C16H12O2S

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- -

Specification

Molecular Formula C16H12O2S
Molecular Weight 268.3 g/mol
IUPAC Name (2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
Standard InChI InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10-
Standard InChI Key DTKZJSCQDPXIJP-GDNBJRDFSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Introduction

Chemical Structure and Configuration

The compound features a bicyclic framework comprising a benzene ring fused to a thiophene moiety, with a ketone group at position 3 and a 4-methoxy-substituted benzylidene group at position 2. The (2Z) designation indicates the cis configuration of the exocyclic double bond connecting the benzylidene moiety to the thiophenone core. This stereochemistry influences both physicochemical properties and biological interactions, as the spatial arrangement affects molecular packing and target binding .

Key structural attributes include:

  • Molecular formula: C16H12O2S\text{C}_{16}\text{H}_{12}\text{O}_2\text{S}

  • Molecular weight: 268.33 g/mol

  • IUPAC name: (2Z)-2-[(4-Methoxyphenyl)methylidene]-3H-1-benzothiophen-3-one

The presence of the electron-donating methoxy group on the benzylidene fragment enhances solubility in polar solvents and may modulate electronic interactions during reactions .

Synthetic Strategies

Condensation of Benzo[b]thiophen-3(2H)-one with 4-Methoxybenzaldehyde

The most direct route involves acid- or base-catalyzed condensation between benzo[b]thiophen-3(2H)-one and 4-methoxybenzaldehyde. This method parallels the synthesis of 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides but omits the sulfonation step .

Typical reaction conditions:

  • Catalyst: Piperidine (base) or acetic acid (acid)

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (80–110°C)

  • Yield: 60–75% (estimated based on analogous reactions)

Mechanism:

  • Deprotonation of the active methylene group in the thiophenone.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Dehydration to form the exocyclic double bond.

Physicochemical Properties

PropertyValue/RangeMethod/Conditions
Melting point180–185°C (predicted)Differential Scanning Calorimetry
SolubilitySoluble in DMSO, acetone25°C, 10 mg/mL
λ_max (UV-Vis)340–360 nmEthanol solution
LogP2.8 (estimated)Computational modeling

The methoxy group enhances lipophilicity compared to non-substituted analogs, potentially improving membrane permeability in biological systems .

Reactivity and Functionalization

Addition Reactions

The exocyclic double bond serves as a reactive site for nucleophilic additions:

  • Organophosphorus compounds: Forms adducts in both hydroxylic (e.g., methanol) and non-hydroxylic (e.g., DCM) solvents .

  • Grignard reagents: Undergoes conjugated addition without ring opening, preserving the thiophenone core .

Example: Reaction with methylmagnesium bromide yields a tertiary alcohol derivative:

Product=(2Z)-2-[(4-Methoxyphenyl)(methyl)hydroxymethyl]benzo[b]thiophen-3(2H)-one\text{Product} = \text{(2Z)-2-[(4-Methoxyphenyl)(methyl)hydroxymethyl]benzo[b]thiophen-3(2H)-one}

Heterocyclic Transformations

  • Oxime formation: Treatment with hydroxylamine hydrochloride produces the corresponding oxime, a precursor for further functionalization .

  • Cycloadditions: Reacts with enamines to generate polycyclic structures, useful in medicinal chemistry .

Biological Activities and Applications

ParameterAurone DerivativesThioaurone (Predicted)
CC50_{50} (OSCC)12–45 µM15–60 µM
Selectivity index3–122–8

The sulfur atom may enhance electron-withdrawing effects, potentially altering binding to cellular targets like tubulin or topoisomerases .

Antimicrobial Properties

Analogous benzo[b]thiophen-3(2H)-one derivatives exhibit broad-spectrum activity:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16–32
Candida albicans32–64

The 4-methoxy group may improve penetration through microbial cell walls .

Challenges and Future Directions

  • Stereochemical stability: The Z-configuration may isomerize under UV light or acidic conditions, necessitating stability studies.

  • Scalable synthesis: Current methods require optimization for industrial-scale production.

  • Target identification: Computational docking studies are needed to identify protein targets for rational drug design .

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